8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the core tricyclic structure through a series of cyclization reactions.
- Introduction of the 3-methylbutyl and 2-phenoxyethyl groups via substitution reactions.
- Incorporation of the thia and tetraazatricyclo moieties through specific functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(Butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(Butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(Butylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione apart from similar compounds is its unique combination of functional groups and tricyclic structure
Properties
Molecular Formula |
C20H28N4O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
8-(3-methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C20H28N4O3S/c1-14(2)8-10-22-18(25)17-16(9-13-28-17)24-19(22)21-23(20(24)26)11-12-27-15-6-4-3-5-7-15/h3-7,14,16-17,19,21H,8-13H2,1-2H3 |
InChI Key |
XCJSTNKUEYXEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2NN(C(=O)N2C3CCSC3C1=O)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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